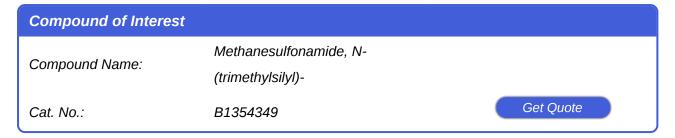




Unveiling the Solid-State Architecture of N-(trimethylsilyl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Methanesulfonamide, N-(trimethylsilyl)-, a key intermediate in the synthesis of various sulfur-nitrogen containing polymers.[1] This document outlines the precise three-dimensional arrangement of atoms in the solid state, supported by comprehensive crystallographic data and detailed experimental protocols. The information presented herein is crucial for understanding the molecule's reactivity, stability, and potential intermolecular interactions, which are fundamental aspects in computational modeling, reaction mechanism studies, and the rational design of new materials and pharmaceuticals.

Crystallographic Data Summary

The crystal structure of **Methanesulfonamide**, **N-(trimethylsilyl)-** (C₄H₁₃NO₂SSi) was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/c.[1] Key crystallographic data and refinement parameters are summarized in the tables below for facile reference and comparison.



$ \begin{array}{cccccccccccccccccccccccccccccccccccc$	Crystal Data	
Crystal System Monoclinic Space Group P21/c Unit Cell Dimensions 8.2827 (4) Å a 8.2827 (4) Å b 10.9513 (5) Å c 9.6201 (3) Å α 90° β 92.536 (2)° γ 90° Volume 871.75 (6) ų Z 4 Data Collection Mo Kα (λ = 0.71073 Å) Temperature 150 K Measured Reflections 6920 Independent Reflections 4894 Reflections with I > 2α(I) 4195 R_int 0.030	Chemical Formula	C4H13NO2SSi
Space Group P21/c Unit Cell Dimensions 8.2827 (4) Å a 8.2827 (4) Å b 10.9513 (5) Å c 9.6201 (3) Å α 90° β 92.536 (2)° γ 90° Volume 871.75 (6) ų Z 4 Data Collection Mo Kα (λ = 0.71073 Å) Temperature 150 K Measured Reflections 6920 Independent Reflections 4894 Reflections with I > 2σ(I) 4195 R_int 0.030	Formula Weight	167.30 g/mol
Unit Cell Dimensions a 8.2827 (4) Å b 10.9513 (5) Å c 9.6201 (3) Å α 90° β 92.536 (2)° γ 90° Volume 871.75 (6) ų Z 4 Data Collection Mo Kα (λ = 0.71073 Å) Temperature 150 K Measured Reflections 6920 Independent Reflections 4894 Reflections with I > 2σ(I) 4195 R_int 0.030	Crystal System	Monoclinic
a 8.2827 (4) Å b 10.9513 (5) Å c 9.6201 (3) Å α 90° β 92.536 (2)° Y 90° Volume 871.75 (6) ų Z 4 Data Collection Mo K α (λ = 0.71073 Å) Temperature 150 K Measured Reflections 6920 Independent Reflections 4894 Reflections with I > 2 α (I) 4195 R_int 0.030	Space Group	P21/c
b 10.9513 (5) Å c 9.6201 (3) Å α 90° β 92.536 (2)° γ 90° Volume 871.75 (6) ų Z 4 Data Collection Mo Kα ($λ = 0.71073 Å$) Temperature 150 K Measured Reflections 6920 Independent Reflections 4894 Reflections with I > 2σ(I) 4195 R_int 0.030	Unit Cell Dimensions	
c 9.6201 (3) Å α 90° β 92.536 (2)° γ 90° Volume 871.75 (6) ų Z 4 Data Collection Mo Kα (λ = 0.71073 Å) Temperature 150 K Measured Reflections 6920 Independent Reflections 4894 Reflections with I > 2σ(I) 4195 R_int 0.030	a	8.2827 (4) Å
α 90° β 92.536 (2)° γ 90° Volume 871.75 (6) ų Z 4 Data Collection Mo Kα ($λ = 0.71073 Å$) Radiation Mo Kα ($λ = 0.71073 Å$) Temperature 150 K Measured Reflections 6920 Independent Reflections 4894 Reflections with I > 2σ(I) 4195 R_int 0.030	b	10.9513 (5) Å
β 92.536 (2)° γ 90° Volume 871.75 (6) ų Z 4 Data Collection Mo Kα ($λ = 0.71073 Å$) Temperature 150 K Measured Reflections 6920 Independent Reflections 4894 Reflections with I > 2σ(I) 4195 R_int 0.030	С	9.6201 (3) Å
y 90° Volume 871.75 (6) ų Z 4 Data Collection Mo Kα ($λ = 0.71073 Å$) Radiation Mo Kα ($λ = 0.71073 Å$) Temperature 150 K Measured Reflections 6920 Independent Reflections 4894 Reflections with I > 2σ(I) 4195 R_int 0.030	α	90°
Volume $871.75 (6) Å^3$ Z 4 Data Collection Mo K α (λ = 0.71073 Å) Radiation Mo K α (λ = 0.71073 Å) Temperature 150 K Measured Reflections 6920 Independent Reflections 4894 Reflections with I > 2 σ (I) 4195 R_int 0.030	β	92.536 (2)°
	Υ	90°
Data CollectionRadiationMo K α (λ = 0.71073 Å)Temperature150 KMeasured Reflections6920Independent Reflections4894Reflections with I > 2σ (I)4195R_int0.030	Volume	871.75 (6) Å ³
RadiationMo K α (λ = 0.71073 Å)Temperature150 KMeasured Reflections6920Independent Reflections4894Reflections with I > 2 σ (I)4195R_int0.030	Z	4
Temperature150 KMeasured Reflections6920Independent Reflections4894Reflections with I > $2\sigma(I)$ 4195R_int0.030	Data Collection	
Measured Reflections6920Independent Reflections4894Reflections with $I > 2\sigma(I)$ 4195R_int0.030	Radiation	Mo Kα (λ = 0.71073 Å)
Independent Reflections4894Reflections with I > $2\sigma(I)$ 4195R_int0.030	Temperature	150 K
Reflections with $I > 2\sigma(I)$ 4195 R_int 0.030	Measured Reflections	6920
R_int 0.030	Independent Reflections	4894
	Reflections with $I > 2\sigma(I)$	4195
Refinement	R_int	0.030
	Refinement	
$R[F^2 > 2\sigma(F^2)]$ 0.039	$R[F^2 > 2\sigma(F^2)]$	0.039
wR(F²) 0.094	wR(F²)	0.094



Goodness-of-fit (S)	1.05
Parameters	170
Restraints	2
Δρ_max	0.41 e Å ⁻³
Δρ_min	-0.49 e Å⁻³

Table 1: Summary of Crystal Data and Refinement Parameters for N-(trimethylsilyl)methanesulfonamide.[1]

The asymmetric unit of the title compound contains two independent molecules.[1] In the crystal, molecules are linked via intermolecular N—H···O hydrogen bonds, forming one-dimensional chains along the[1] direction.[1][2] The S—N bond distances are intermediate between typical single and double bonds, suggesting some degree of π -bonding.[1] The S—N—Si bond angles are notably large, deviating from ideal tetrahedral or trigonal planar geometries.[1]

Experimental Protocols

The determination of the crystal structure of **Methanesulfonamide**, **N-(trimethylsilyl)**-involved two key stages: synthesis and crystallization, followed by single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of N-(trimethylsilyl)methanesulfonamide was achieved through the reaction of methanesulfonyl chloride with hexamethyldisilazane.[1]

Materials:

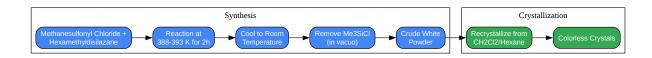
- Methanesulfonyl chloride
- Hexamethyldisilazane
- Dichloromethane (CH₂Cl₂)



- Hexane
- Nitrogen gas (inert atmosphere)

Procedure:

- To a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and reflux condenser under an inert nitrogen atmosphere, add methanesulfonyl chloride.[1]
- Add hexamethyldisilazane dropwise to the stirring solution at ambient temperature over a period of 10 minutes.[1]
- Heat the reaction mixture to 363–373 K in an oil bath to initiate the reaction.[1]
- Increase the temperature to 388–393 K and reflux the mixture for 2 hours.[1]
- Allow the reaction mixture to cool to room temperature.
- Remove the by-product, trimethylsilyl chloride (Me₃SiCl), under vacuum.[1]
- The resulting crude white powder is then recrystallized from a dichloromethane/hexane mixture to yield colorless crystals suitable for X-ray diffraction.[1]



Click to download full resolution via product page

Synthesis and Crystallization Workflow

Single-Crystal X-ray Diffraction

The determination of the three-dimensional atomic structure from a single crystal is a standard and powerful analytical technique.[3] The general workflow involves mounting a suitable







crystal, collecting diffraction data, solving the phase problem, and refining the structural model. [4][5]

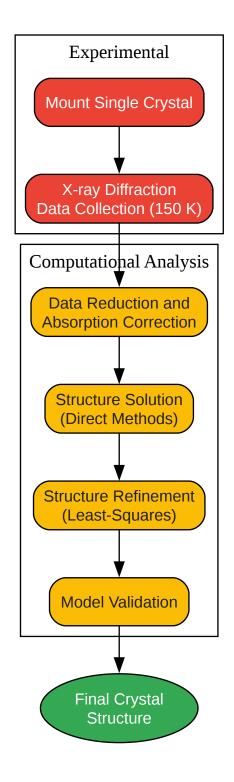
Instrumentation:

A single-crystal X-ray diffractometer, such as a Nonius KappaCCD, equipped with a Mo Kα radiation source and a cryosystem for low-temperature data collection.[1][3]

Procedure:

- Crystal Mounting: A suitable single crystal of **Methanesulfonamide**, **N-(trimethylsilyl)**(approximately $0.32 \times 0.25 \times 0.24$ mm) is selected and mounted on the diffractometer.[1]
- Data Collection: The crystal is cooled to 150 K to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.[1]
 The diffraction pattern, consisting of thousands of reflections, is recorded by a detector.[1][6]
- Data Reduction: The collected raw data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.[1] An absorption correction is applied.[1]
- Structure Solution: The phase problem is solved using direct methods to obtain an initial electron density map.[1][6] This provides a preliminary model of the molecular structure.
- Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F².[1] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.[2]
- Validation and Deposition: The final refined structure is validated for geometric sensibility and deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for public access.[7]





Click to download full resolution via product page

Single-Crystal X-ray Crystallography Workflow

This comprehensive guide provides the foundational crystallographic and procedural information for **Methanesulfonamide**, **N-(trimethylsilyl)-**, serving as a valuable resource for



researchers in synthetic chemistry, materials science, and drug development. The detailed data and protocols enable the replication of experimental results and facilitate further investigation into the chemical and physical properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-(Trimethylsilyl)methanesulfonamide PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule X-ray crystallography School of Chemistry and Molecular Biosciences -University of Queensland [scmb.uq.edu.au]
- 4. X-ray Crystallography Creative BioMart [creativebiomart.net]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography Wikipedia [en.wikipedia.org]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of N-(trimethylsilyl)methanesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354349#crystal-structure-of-methanesulfonamide-n-trimethylsilyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com